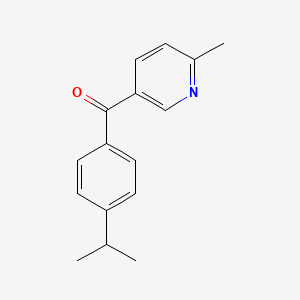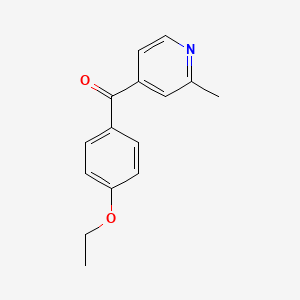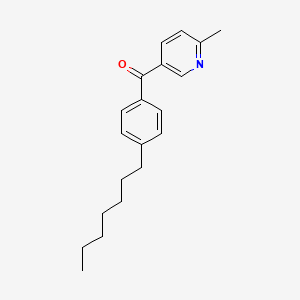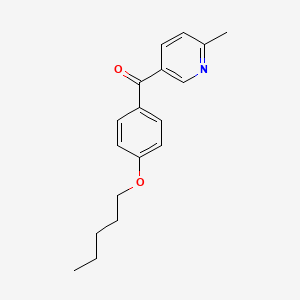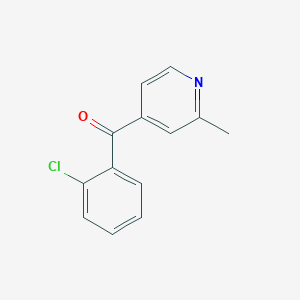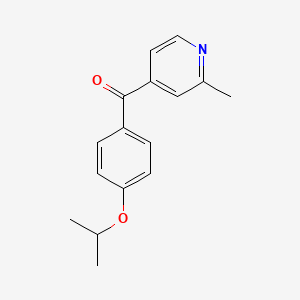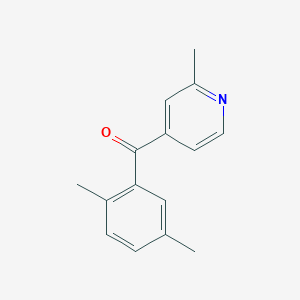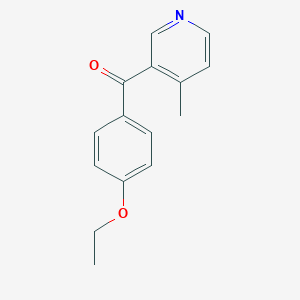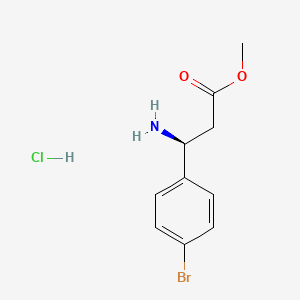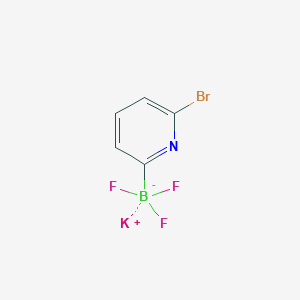![molecular formula C16H22Cl3N3O B1392339 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride CAS No. 1187929-05-0](/img/structure/B1392339.png)
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride
描述
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride is a chemical compound of interest in various fields of research and industry It features a piperazine ring, a methoxypyridine, and phenyl groups, contributing to its unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions: 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride can be synthesized through multiple steps, usually starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-(Pyridin-4-ylmethoxy)-benzaldehyde: : This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 4-pyridylmethanol in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent such as dimethylformamide (DMF).
Reduction of the Aldehyde to Alcohol: : Using a reducing agent like sodium borohydride (NaBH₄) to convert the aldehyde group to an alcohol.
Formation of 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine: : This can be achieved by reacting the intermediate with piperazine in the presence of a catalyst or activating agent such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).
Formation of Trihydrochloride Salt: : The resulting compound is then treated with hydrochloric acid (HCl) to form the trihydrochloride salt.
Industrial Production Methods: For industrial-scale production, similar synthetic routes are utilized but optimized for yield, cost, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis platforms, and bulk handling of reagents to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: : Can be oxidized at the phenyl or pyridine rings, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction at the methoxypyridine or phenyl groups, typically using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: : Nucleophilic or electrophilic substitutions on the pyridine or phenyl rings, using reagents such as halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides).
Oxidation: : KMnO₄ in acidic or neutral conditions, CrO₃ in acetic acid.
Reduction: : Hydrogen gas (H₂) with Pd/C catalyst, NaBH₄ in methanol.
Substitution: : Bromine (Br₂) in chloroform, alkyl halides in the presence of bases like K₂CO₃.
Oxidation: : Formation of corresponding phenols, carboxylic acids, or quinones.
Reduction: : Formation of reduced methoxypyridine or phenyl derivatives.
Substitution: : Introduction of halogen or alkyl groups on the pyridine or phenyl rings.
科学研究应用
Biology: In biological research, 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride is used as a tool compound to study receptor-ligand interactions, protein binding, and enzyme activity, contributing to understanding of biochemical pathways.
Medicine: This compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antitumor activities. It is studied in the development of new drugs targeting various diseases and conditions.
Industry: In the industrial sector, it finds applications in the production of specialty chemicals, additives, and materials, leveraging its unique chemical properties for enhancing product performance.
作用机制
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride exerts its effects through multiple mechanisms. It can interact with specific molecular targets such as receptors, enzymes, and proteins, modulating their activity and signaling pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological outcomes.
相似化合物的比较
Compared to similar compounds, 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride stands out due to its distinctive structural features and reactivity. Similar compounds include:
4-(Pyridin-4-ylmethoxy)-benzaldehyde: : Shares the methoxypyridine and phenyl groups but lacks the piperazine moiety.
1-(4-Methoxyphenyl)piperazine: : Contains the methoxyphenyl and piperazine groups but not the pyridine ring.
4-(Piperazin-1-yl)pyridine: : Features the pyridine and piperazine rings but lacks the methoxyphenyl group.
Each of these compounds has its unique set of properties and applications, but this compound offers a combination of features that make it particularly versatile in various scientific and industrial contexts.
属性
IUPAC Name |
1-[4-(pyridin-4-ylmethoxy)phenyl]piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.3ClH/c1-3-16(20-13-14-5-7-17-8-6-14)4-2-15(1)19-11-9-18-10-12-19;;;/h1-8,18H,9-13H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSNZQWSNEZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=NC=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




